REACTION_SMILES
|
[CH3:1][N:2]1[c:3]2[c:4]([cH:19][cH:20][cH:21][cH:22]2)[N:5]([C:13](=[O:14])[C:15]([F:16])([F:17])[F:18])[CH2:6][c:7]2[c:8]1[cH:9][cH:10][cH:11][cH:12]2.[CH3:25][CH2:26][OH:27].[Na+:24].[OH-:23]>>[CH3:1][N:2]1[c:3]2[c:4]([cH:19][cH:20][cH:21][cH:22]2)[NH:5][CH2:6][c:7]2[c:8]1[cH:9][cH:10][cH:11][cH:12]2
|
Name
|
CN1c2ccccc2CN(C(=O)C(F)(F)F)c2ccccc21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1c2ccccc2CN(C(=O)C(F)(F)F)c2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CN1c2ccccc2CNc2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |